molecular formula C20H15NO4 B6612910 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one CAS No. 277309-32-7

7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one

Cat. No.: B6612910
CAS No.: 277309-32-7
M. Wt: 333.3 g/mol
InChI Key: UOBJOWXNMYOTGQ-UHFFFAOYSA-N
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Description

7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one is a synthetic derivative of the phenoxazinone scaffold, a heterocyclic aromatic system widely explored in medicinal chemistry and molecular imaging. This compound features a benzyloxymethoxy substituent at the 7-position of the phenoxazinone core, which modulates its physicochemical properties and biological interactions. The phenoxazinone framework is inherently fluorescent, but its derivatives are often modified with functional groups to enhance selectivity for specific enzymatic or cellular targets. In the case of this compound, the benzyloxymethoxy group likely influences solubility, stability, and interaction with nitroreductases or other redox-active enzymes .

Properties

IUPAC Name

7-(phenylmethoxymethoxy)phenoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-15-6-8-17-19(10-15)25-20-11-16(7-9-18(20)21-17)24-13-23-12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBJOWXNMYOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Resorufin serves as the starting material due to its commercially available 7-hydroxy group. Alkylation with benzyloxymethyl chloride (BnOCH2Cl) in the presence of a base is the most straightforward approach:

Procedure :

  • Resorufin (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

  • Potassium carbonate (2.5 eq) is added, followed by dropwise addition of BnOCH2Cl (1.2 eq).

  • The mixture is stirred at 60°C for 12–24 hours.

Key Considerations :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion.

  • Base : K2CO3 or Cs2CO3 minimizes side reactions compared to stronger bases like NaH.

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but risk decomposition of the phenoxazinone core.

Yield Optimization :

  • Pilot studies report yields of 45–65% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data

Successful alkylation is confirmed via:

  • 1H NMR : Disappearance of the 7-OH proton (δ 10.2 ppm) and appearance of benzyloxymethoxy signals (δ 4.6–5.1 ppm for OCH2O and aromatic protons).

  • IR Spectroscopy : Loss of the broad O-H stretch (~3400 cm⁻¹) and new C-O-C stretches (1100–1250 cm⁻¹).

Method 2: Ring Construction with Pre-installed Substituents

Precursor Synthesis

This route involves synthesizing a substituted o-aminophenol derivative prior to oxidative cyclization:

Step 1: Synthesis of 2-Amino-5-(benzyloxymethoxy)phenol

  • 2-Amino-5-hydroxyanisole is protected with benzyloxymethyl chloride under basic conditions (yield: 70–75%).

Step 2: Oxidative Cyclization
The protected o-aminophenol undergoes oxidative coupling to form the phenoxazinone ring:

Procedure :

  • The precursor (1.0 eq) is treated with MnO2 (3.0 eq) in acetic acid at 80°C for 6 hours.

  • Alternatively, aerobic oxidation with catalytic Cu(I) in DMF achieves similar results.

Yield : 50–60% after recrystallization from ethanol.

Advantages and Limitations

  • Advantages : Avoids competing reactions at the 7-position observed in post-functionalization.

  • Limitations : Multi-step synthesis increases time and cost.

Comparative Analysis of Methods

Parameter Direct Alkylation Ring Construction
Steps 13
Overall Yield 45–65%35–50%
Purity ≥95%≥90%
Scalability ModerateLow
Functional Group Tolerance Sensitive to strong basesRobust under acidic conditions

Challenges and Solutions

Regioselectivity

Competing alkylation at the 3-keto oxygen is mitigated by:

  • Using bulky bases (e.g., Cs2CO3) to deprotonate only the 7-OH group.

  • Pre-protecting the keto group as a ketal (though rarely required).

Stability of the Benzyloxymethoxy Group

  • The ether linkage is stable under acidic and oxidative conditions but may cleave under hydrogenolysis.

  • Storage under inert atmosphere at –20°C prevents degradation.

Applications and Derivatives

7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one serves as a precursor for:

  • Fluorescent probes : Demethylation yields resorufin derivatives for bioimaging.

  • Antimicrobial agents : Structure-activity relationship (SAR) studies show enhanced activity against Gram-positive bacteria .

Chemical Reactions Analysis

Types of Reactions

7-[(Benzyloxy)methoxy]-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Nucleophilic and electrophilic aromatic substitution reactions can introduce different functional groups onto the phenoxazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitriles, and esters are used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Fluorescence Imaging

One of the primary applications of 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one is in fluorescence imaging , particularly for detecting hypoxic tumor cells. The compound acts as a selective fluorescence probe that can indicate the presence of nitroreductase, an enzyme that is often overexpressed in hypoxic conditions found within tumors.

Nitroreductase Detection

The compound has also been utilized as a spectroscopic probe for real-time detection of nitroreductase activity. This application is particularly relevant in microbiological studies where E. coli is used as a model organism. The ability to detect this enzyme in real time can facilitate studies on microbial metabolism and antibiotic resistance mechanisms .

Therapeutic Potential

Beyond its applications in imaging and detection, there is emerging interest in the therapeutic potential of phenoxazine derivatives, including this compound. Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, suggesting their potential use as chemotherapeutic agents. The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS) upon activation, leading to apoptosis in cancer cells.

Case Study 1: Hypoxic Tumor Imaging

In a study published in PubMed, researchers developed a highly selective fluorescence probe based on this compound for imaging hypoxic tumor cells. The study demonstrated that this probe could effectively visualize tumor hypoxia, providing insights into tumor biology and potential treatment strategies .

Case Study 2: Real-Time Detection of Nitroreductase

Another study focused on the development of a spectroscopic probe for detecting nitroreductase produced by E. coli using this compound. The findings highlighted the compound's utility in microbial research and its potential applications in understanding bacterial resistance mechanisms .

Comparative Data Table

Application AreaDescriptionKey Findings
Fluorescence ImagingUsed for detecting hypoxic tumor cellsEffective differentiation between normoxic and hypoxic conditions
Nitroreductase DetectionReal-time detection of nitroreductase activityUseful for studies on microbial metabolism
Therapeutic PotentialPotential use as a chemotherapeutic agentInduces apoptosis via ROS generation

Mechanism of Action

The mechanism of action of 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The phenoxazinone scaffold is highly tunable, with modifications at the 7-position significantly altering its reactivity, fluorescence, and biological activity. Below is a detailed comparison of 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Phenoxazinone Derivatives

Compound Name Substituent at 7-Position Molecular Formula Key Applications/Findings References
This compound Benzyloxymethoxy C21H17NO4 Limited direct data; inferred stability and solubility due to benzyl group.
7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one 5-Nitrofuran-2-ylmethoxy C17H11N2O6 Nitroreductase-activated fluorescent probe; detection limit: 0.27 ng/mL for NTR; used in hypoxic tumor imaging.
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one 5-Nitrothiophen-2-ylmethoxy C17H11N2O5S Enhanced electron-withdrawing effect from thiophene; spectroscopic "off-on" probe for NTR with high sensitivity.
7-[(4-Nitrobenzyl)oxy]-3H-phenoxazin-3-one 4-Nitrobenzyloxy C19H13N2O5 Classic nitroaromatic substrate for nitroreductase; releases resorufin upon enzymatic reduction.
7-(Vinyloxy)-3H-phenoxazin-3-one Vinyloxy C14H9NO3 Synthesized via elimination reaction; potential as a reactive intermediate for further functionalization.
7-Acetoxy-3H-phenoxazin-3-one (Resorufin acetate) Acetoxy C13H9NO4 Non-fluorescent precursor; hydrolysis releases fluorescent resorufin for enzymatic assays.

Key Findings from Comparative Analysis

Nitroaromatic Derivatives :

  • Compounds with nitroaromatic substituents (e.g., nitrofuran, nitrothiophen, nitrobenzyl) are nitroreductase (NTR)-sensitive probes . The nitro group undergoes enzymatic reduction in hypoxic environments, triggering a fluorescence "turn-on" response via release of resorufin .
  • The 5-nitrofuran-2-ylmethoxy derivative exhibits the highest sensitivity (detection limit: 0.27 ng/mL NTR) due to optimal electron-withdrawing effects and rapid enzymatic kinetics .
  • The 5-nitrothiophen-2-ylmethoxy analog shows comparable sensitivity but may exhibit altered cellular uptake due to sulfur’s lipophilicity .

Benzyloxymethoxy vs. However, its enzymatic reactivity remains uncharacterized in the provided evidence .

Non-Nitro Derivatives: Resorufin acetate serves as a hydrolyzable control probe, lacking nitroreductase specificity but useful for validating fluorescence release mechanisms . Vinyloxy-substituted phenoxazinones are synthetic intermediates for further functionalization, highlighting the scaffold’s versatility .

Critical Analysis of Structural Modifications

  • Electron-Withdrawing Groups : Nitroaromatic substituents enhance NTR selectivity by stabilizing the transition state during enzymatic reduction. Thiophene and furan rings provide distinct electronic environments, affecting reduction rates and fluorescence quantum yields .
  • Steric and Solubility Effects : Bulky groups like benzyloxymethoxy may hinder enzyme-substrate interactions but improve biocompatibility or biodistribution in vivo. Direct comparisons are needed to confirm these hypotheses .

Biological Activity

7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one, also known as 7-benzyloxyresorufin, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H13NO3C_{19}H_{13}NO_3 with a molecular weight of approximately 303.31 g/mol. The compound features a phenoxazine core, which is integral to its biological activity.

The biological activity of this compound is predominantly attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Nitroreductase Activity : The compound acts as a substrate for nitroreductase, an enzyme that reduces nitro groups to amines. This reaction is particularly relevant in the context of cancer therapy, where nitroreductase can be used for selective activation of prodrugs in hypoxic tumor cells .
  • Fluorescent Probes : this compound has been employed as a fluorescent probe for real-time detection of specific enzymes like nitroreductase, providing a method for imaging and monitoring biological processes .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have indicated that derivatives of phenoxazine compounds possess antimicrobial activities against various pathogens, making them potential candidates for antibiotic development.
  • Anticancer Effects : Research highlights the potential of this compound in targeting cancer cells through selective activation mechanisms, particularly in hypoxic environments typical of solid tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Detection of Nitroreductase : A study demonstrated that this compound can be used as a highly sensitive probe for detecting nitroreductase activity in Escherichia coli, showing a fluorescence increase proportional to enzyme concentration .
  • Cytochrome P450 Interaction : Research on related compounds indicates that derivatives can selectively inhibit specific cytochrome P450 isoforms, suggesting potential applications in drug design and development .
  • Fluorescent Probes for Imaging : The use of this compound as a fluorescent probe allows for the non-invasive imaging of tumor hypoxia, which is crucial for understanding tumor biology and developing targeted therapies .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological Activity
7-BenzyloxyresorufinPhenoxazine derivativeCytochrome P450 inhibition
7-Nitrothiophen-2-ylmethoxyNitrophenoxazine derivativeNitroreductase detection
7-HydroxyquinolineHydroxy derivativeAntimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic routes are available for 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving phenolic precursors and benzyl-protected alkoxy groups. For example, reacting a hydroxyl-bearing phenoxazinone intermediate with (benzyloxy)methanol under acidic or basic conditions (e.g., using DMF as a solvent) . Purity validation requires HPLC (≥95% purity threshold), complemented by 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and absence of byproducts. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z ~341.3 for C18_{18}H15_{15}NO5_5) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Assess λmax\lambda_{\text{max}} in ethanol (expected ~450–500 nm due to the phenoxazinone core’s conjugated system) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm1^{-1} and ether (C-O-C) vibrations at ~1100–1250 cm1^{-1}.
  • NMR : Use deuterated DMSO or CDCl3_3 to resolve aromatic protons (δ 6.8–7.5 ppm) and benzyloxy-methoxy groups (δ 4.5–5.5 ppm for CH2_2 and OCH3_3) .

Q. How does the benzyloxy-methoxy substituent influence the compound’s solubility and stability?

  • Methodological Answer : The bulky benzyloxy-methoxy group enhances lipophilicity, reducing aqueous solubility but improving stability against hydrolysis compared to unprotected hydroxyl analogs. Solubility can be tested in DMSO (≥10 mg/mL) and ethanol (≥5 mg/mL). Stability studies (e.g., TGA/DSC) under varying pH (2–12) and temperatures (25–60°C) should monitor decomposition via HPLC .

Advanced Research Questions

Q. What experimental designs are suitable for studying the electrochemical behavior of this compound?

  • Methodological Answer : Use cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M TBAP as the supporting electrolyte. A glassy carbon working electrode, Pt counter electrode, and Ag/AgCl reference electrode are ideal. Scan rates of 50–200 mV/s can identify redox peaks (e.g., phenoxazinone reduction at ~-0.5 V vs. Ag/AgCl). Electrochemical instability due to radical intermediates may require inert atmospheres (N2_2) or stabilizers like ascorbic acid .

Q. How can researchers resolve contradictions in reported reactivity of phenoxazinone derivatives under photolytic conditions?

  • Methodological Answer : Discrepancies often arise from varying light sources (e.g., UV vs. visible light) or solvent polarity. Design controlled experiments using monochromatic light (e.g., 365 nm UV lamp) and track degradation kinetics via HPLC. Compare quantum yields in polar (acetonitrile) vs. nonpolar (toluene) solvents. Density Functional Theory (DFT) calculations can model excited-state behavior to predict reactive sites .

Q. What strategies optimize this compound for bioimaging applications?

  • Methodological Answer : Modify the benzyloxy group for cell permeability (e.g., replace with PEGylated chains) while retaining fluorescence. Validate using confocal microscopy in live cells (e.g., HeLa), measuring excitation/emission profiles (e.g., λex_{\text{ex}} = 490 nm, λem_{\text{em}} = 580 nm). Compare photostability against commercial dyes (e.g., resorufin) under continuous irradiation .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s antimicrobial activity?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines:

  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values in triplicate.
  • Use checkerboard assays to assess synergy with existing antibiotics .

Environmental and Theoretical Frameworks

Q. What methodologies assess the environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4, 7, 9), photolysis (simulated sunlight), and biodegradation (OECD 301F). Use LC-MS/MS to quantify degradation products (e.g., phenoxazinone core). Computational tools like EPI Suite can predict bioaccumulation (log Kow) and persistence (half-life) .

Q. How can density functional theory (DFT) predict reactive sites for derivatization?

  • Methodological Answer : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic regions (e.g., oxygen atoms in the benzyloxy group). Validate predictions with experimental alkylation/acylation reactions .

Tables for Key Data

Property Method Expected Value Reference
Molecular WeightESI-MS341.3 g/mol (C18_{18}H15_{15}NO5_5)
λmax\lambda_{\text{max}}UV-Vis (Ethanol)480 ± 10 nm
LogP (Octanol-Water)HPLC (Shimadzu)2.8 ± 0.3
Thermal StabilityTGADecomposition onset: 180°C

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